1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(Methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that has gained significant attention in scientific research. It is a derivative of triazole, which is a five-membered heterocyclic compound containing three nitrogen atoms. The compound has various applications in the field of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Molecular Rearrangements and Synthesis
- The molecular rearrangements of 1-substituted-4-iminomethyl-1,2,3-triazoles, including derivatives of 1H-1,2,3-triazole-4-carbaldehydes, have been studied. These rearrangements are influenced by the electronic properties of substituents and have implications for synthesizing alkyl-triazole-carbaldehydes (L'abbé et al., 1990).
Antimicrobial Applications
- Derivatives of 1,2,3-triazole-4-carbaldehyde, specifically 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehydes, have been synthesized and demonstrated broad-spectrum antimicrobial activities (Bhat et al., 2016).
Electronic and Spectroscopic Analysis
- Studies have been conducted on the electronic properties, nonlinear optical properties, and spectroscopic analysis of heterocyclic compounds related to 1H-1,2,3-triazole-4-carbaldehyde (Beytur & Avinca, 2021).
Synthesis of Novel Derivatives
- Novel derivatives of 1H-1,2,3-triazole-4-carbaldehyde have been synthesized and tested for antimicrobial activity, showing moderate to good results (Swamy et al., 2019).
Synthesis Methodologies
- Efficient methods for the synthesis of polyfunctional 1H-1,2,3-triazoles from γ-hydroxypropynals have been developed, highlighting the role of water in the synthesis process (Medvedeva et al., 2013).
Fluorogenic Aldehyde Applications
- A fluorogenic aldehyde bearing a 1,2,3-triazole moiety has been developed to monitor aldol reactions through increased fluorescence, demonstrating the utility of these compounds in analytical chemistry (Guo & Tanaka, 2009).
properties
IUPAC Name |
1-(methoxymethyl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-4-8-2-5(3-9)6-7-8/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFDJMKABUVNGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=C(N=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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